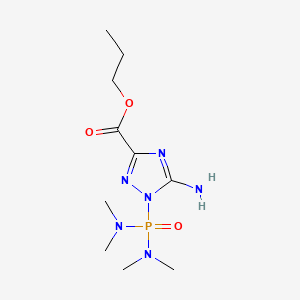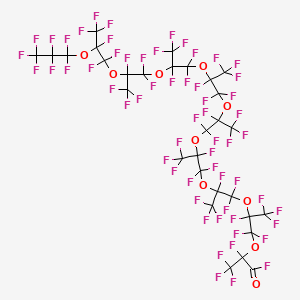
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves several steps:
Formation of 2-(4-Fluorophenyl)ethylamine: This is achieved by reacting 4-fluorobenzaldehyde with ethylamine.
Reaction with Formaldehyde: The resulting amine is then reacted with formaldehyde to form the intermediate compound.
Coupling with Benzoic Acid Derivative: The intermediate is further reacted with a benzoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Research has indicated its potential therapeutic applications in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes and disease outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)benzoic acid: A simpler analog with similar structural features but lacking the piperidine ring.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the fluorophenyl group enhances its binding affinity to target proteins and enzymes, making it a valuable compound for both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
89573-05-7 |
|---|---|
Molekularformel |
C27H27FN2O3 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
4-[2-[[(4-fluorophenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C27H27FN2O3/c28-22-14-12-20(13-15-22)26(23-6-2-3-7-24(23)30-16-4-1-5-17-30)29-25(31)18-19-8-10-21(11-9-19)27(32)33/h2-3,6-15,26H,1,4-5,16-18H2,(H,29,31)(H,32,33) |
InChI-Schlüssel |
HQAZNMFXFCFARA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















